1-Cyclobutylethane-1,2-diamine
Overview
Description
1-Cyclobutylethane-1,2-diamine is an organic compound characterized by a cyclobutyl group attached to an ethane backbone with two amine groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutylethane-1,2-diamine can be synthesized through the electrocatalytic 1,2-diamination of alkenes. This method involves the simultaneous introduction of two amino groups across an alkene feedstock, which is a challenging yet appealing approach . The reaction typically employs an organic redox catalyst and electricity, eliminating the need for transition metal catalysts and oxidizing reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrocatalytic processes, ensuring broad reaction compatibility with various substrates. This method is advantageous due to its scalability and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutylethane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines.
Scientific Research Applications
1-Cyclobutylethane-1,2-diamine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclobutylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects
Properties
IUPAC Name |
1-cyclobutylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-4-6(8)5-2-1-3-5/h5-6H,1-4,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDZLAYWEAZOOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CN)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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